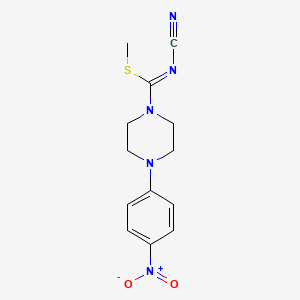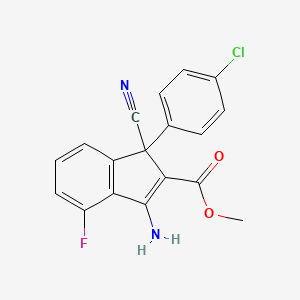![molecular formula C15H11ClF3NO3 B3129375 Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate CAS No. 339024-08-7](/img/structure/B3129375.png)
Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 339024-23-6 . It has a molecular weight of 331.68 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid . The InChI code for this compound is 1S/C14H9ClF3NO3/c15-10-5-11(13(21)22)12(20)19(7-10)6-8-2-1-3-9(4-8)14(16,17)18/h1-5,7H,6H2,(H,21,22) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 331.68 .Wissenschaftliche Forschungsanwendungen
Environmental Toxicity and Degradation
A review focused on triclosan (TCS), a compound with chlorinated and aromatic groups similar to those in the query compound, highlighted its widespread use, environmental occurrence, and potential for degradation into more toxic compounds. The persistence and toxicity of TCS in the environment, along with its degradation products, underscore the importance of studying the environmental fate and biological impacts of synthetic chemicals (Bedoux et al., 2012).
Food Toxicants and Their Formation
Research on the formation and fate of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) highlights the contribution of both lipids and carbohydrates to the creation of food toxicants during cooking. This study elucidates the chemical pathways leading to PhIP, a potential carcinogen, suggesting the complex interactions between different food components and the importance of understanding these mechanisms to mitigate exposure (Zamora & Hidalgo, 2015).
Pharmacological Applications
The stereochemistry of phenylpiracetam and its methyl derivative is crucial for their pharmacological profile, indicating the importance of stereochemical configurations in drug design and activity. Such studies can provide insights into designing more effective central nervous system agents, showcasing the role of chemical structure in medicinal chemistry (Veinberg et al., 2015).
DNA Methylation and Cancer Therapy
Investigations into DNA methyltransferase inhibitors reveal the complexity of epigenetic modifications in cancer. These studies demonstrate the potential for using specific inhibitors to modulate gene expression in therapeutic contexts, highlighting the intricate relationship between chemical inhibitors and biological pathways (Goffin & Eisenhauer, 2002).
Biopolymer Modification
Research on the chemical modification of xylan into biopolymer ethers and esters explores the functionalization of natural polymers for various applications. This area of study emphasizes the potential for chemical modifications to enhance or impart new properties to biopolymers, making them suitable for industrial and pharmaceutical applications (Petzold-Welcke et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-3-2-4-10(5-9)15(17,18)19/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWVWSRHZJYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B3129293.png)

![5-[4-(4-methoxyphenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3129318.png)


![5-Nitro-6-(4-phenylpiperazino)imidazo[2,1-b][1,3]thiazole](/img/structure/B3129347.png)
![5-Nitro-6-pyrrolidin-1-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B3129350.png)
![3-[1-nitro-2-(4-nitroanilino)vinyl]-2-benzofuran-1(3H)-one](/img/structure/B3129362.png)
![N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide](/img/structure/B3129376.png)

![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B3129388.png)

![2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3129397.png)
![N-[(2,4-dichloroanilino)carbamoyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B3129405.png)